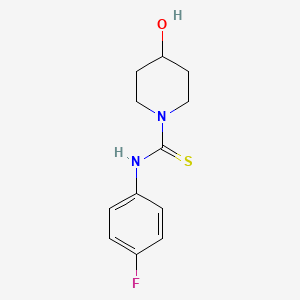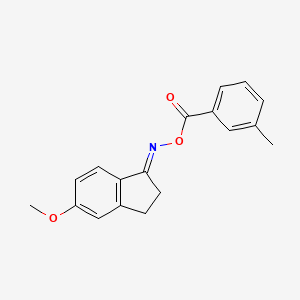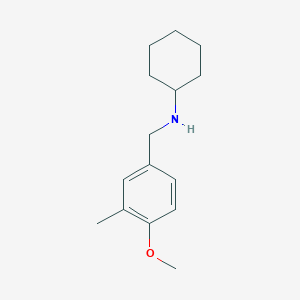![molecular formula C15H14F3NO3S B5786339 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5786339.png)
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, also known as TFB-TMS, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as carbonic anhydrases and matrix metalloproteinases. These enzymes play a role in cancer growth and inflammation, and the inhibition of these enzymes by 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrases, which play a role in cancer growth and metastasis. 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases, which play a role in inflammation and tissue remodeling. Additionally, 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, its solubility in water is limited, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the study of 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide. One possible direction is to further investigate its mechanism of action and its effects on different types of cancer and inflammatory diseases. Another direction is to develop more efficient methods for synthesizing 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide and to improve its solubility in water. Additionally, the development of 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide derivatives may lead to compounds with improved therapeutic properties.
Synthesis Methods
The synthesis of 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has been achieved using various methods, including the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-(trifluoromethyl)aniline in the presence of a base, such as triethylamine. Another method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-(trifluoromethyl)aniline in the presence of a palladium catalyst and a base, such as triethylamine. These methods have been optimized to produce high yields of 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide.
Scientific Research Applications
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. It has been shown to reduce inflammation in animal models of rheumatoid arthritis.
properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-10-7-8-13(22-2)14(9-10)23(20,21)19-12-6-4-3-5-11(12)15(16,17)18/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVFCMBRTOJFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5786267.png)

![3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5786277.png)

![5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5786317.png)
![N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)





![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5786354.png)
![2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5786357.png)